molecular formula C33H38ClNO B1679692 3-(Bis(3,3-diphenylpropyl)amino)propan-1-ol hydrochloride CAS No. 33979-27-0

3-(Bis(3,3-diphenylpropyl)amino)propan-1-ol hydrochloride

Cat. No. B1679692
Key on ui cas rn: 33979-27-0
M. Wt: 500.1 g/mol
InChI Key: SJGSQXJRRCDADY-UHFFFAOYSA-N
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Patent
US03935268

Procedure details

To bis(3,3-diphenylpropyl)amine (1.2 g) was added 3-chloropropan-1-ol (20 ml) and the mixture was heated with agitation at 150° to 160°C for 4 hours. The reaction mixture was evaporated under reduced pressure, and to the resulting residue was added benzene (20 ml). The mixture was washed with 5% hydrochloric acid and water in order. The benzene layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure to give oily residue. The residue thus obtained was crystallized from acetone-petroleum ether and further recrystallized from ethanol-ether to give 3-[bis(3,3-diphenylpropyl)amino]propan-1-ol hydrochloride (0.5 g). M.P. 152° to 154°C.
Name
bis(3,3-diphenylpropyl)amine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:8][CH2:9][NH:10][CH2:11][CH2:12][CH:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:32][CH2:33][CH2:34][CH2:35][OH:36]>>[ClH:32].[C:26]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][N:10]([CH2:11][CH2:12][CH:13]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:33][CH2:34][CH2:35][OH:36])[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:2.3|

Inputs

Step One
Name
bis(3,3-diphenylpropyl)amine
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCNCCC(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated with agitation at 150° to 160°C for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
to the resulting residue was added benzene (20 ml)
WASH
Type
WASH
Details
The mixture was washed with 5% hydrochloric acid and water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give oily residue
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from acetone-petroleum ether
CUSTOM
Type
CUSTOM
Details
further recrystallized from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CCN(CCCO)CCC(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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